molecular formula C18H17Cl3N6O3 B444138 2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE

2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE

Cat. No.: B444138
M. Wt: 471.7g/mol
InChI Key: AEPGTTCHNOAXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, nitro, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE involves several steps:

    Formation of 4-chloro-5-methyl-3-nitro-1H-pyrazole: This intermediate can be synthesized by nitration of 4-chloro-5-methyl-1H-pyrazole using a mixture of concentrated nitric acid and sulfuric acid.

    Preparation of 1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazole: This intermediate is synthesized by reacting 2,6-dichlorobenzyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final compound is obtained by coupling the two intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-chloro-5-methyl-3-amino-1H-pyrazol-1-yl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide.

    Reduction: Formation of 2-(4-amino-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for imaging and tracking in biological systems.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new drugs targeting specific diseases.

    Antimicrobial Activity: It may exhibit antimicrobial properties, making it useful in the development of new antibiotics.

Industry

    Agriculture: The compound can be used in the development of new pesticides and herbicides.

    Polymer Science: It can be used in the synthesis of polymers with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and acetamide groups can participate in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide
  • 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide
  • 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide

Uniqueness

The unique combination of functional groups in 2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical reactivity, while the acetamide group enhances its potential for biological interactions.

Properties

Molecular Formula

C18H17Cl3N6O3

Molecular Weight

471.7g/mol

IUPAC Name

2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]acetamide

InChI

InChI=1S/C18H17Cl3N6O3/c1-9-17(11(3)25(23-9)7-12-13(19)5-4-6-14(12)20)22-15(28)8-26-10(2)16(21)18(24-26)27(29)30/h4-6H,7-8H2,1-3H3,(H,22,28)

InChI Key

AEPGTTCHNOAXKY-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C

Origin of Product

United States

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